molecular formula C10H13ClN4O2 B607794 8-chloro-3-pentyl-7H-purine-2,6-dione CAS No. 862892-90-8

8-chloro-3-pentyl-7H-purine-2,6-dione

Cat. No. B607794
M. Wt: 256.69
InChI Key: CGAMDQCXAAOFSR-UHFFFAOYSA-N
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Patent
US08394808B2

Procedure details

A flask containing tetrakis(triphenylphosphine)-palladium (0) (56 mg, 0.049 mmol) was flushed with nitrogen, before a solution of 8-chloro-3-pentyl-7-(2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione (96 mg, 0.323 mmol) in anhydrous THF (1.5 ml) was added, followed by DMSO (0.1 ml) and morpholine (0.28 ml, 0.049 mmol). The resulting mixture was stirred at room temperature under nitrogen for 72 hours. The reaction mixture was dissolved in EtOAc (25 ml) and washed with 2M HCl aq. (25 ml). The organic extract was dried (MgSO4) filtered and evaporated under reduced pressure. Purification by amino propyl SPE (2 g) loading and washing with methanol and then eluting the product with 5% acetic acid in methanol. Evaporation of fractions containing product afforded the title compound as a white solid (27 mg, 33%). NMR; δH (400 MHz, d6-DMSO) 0.85 (t, 3H, J=7 Hz), 1.20-1.34 (m, 4H), 1.57-1.67 (m, 2H), 3.84 (t, 2H, J=7 Hz), 11.19 (s, 1H), 14.38 (br. s, 1H); m/z 257.2[MH+].
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
56 mg
Type
catalyst
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10](CC=C)[C:9]2[C:8](=[O:14])[NH:7][C:6](=[O:15])[N:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:4]=2[N:3]=1.CS(C)=O.N1CCOCC1>C1COCC1.CCOC(C)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[NH:10][C:9]2[C:8](=[O:14])[NH:7][C:6](=[O:15])[N:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:4]=2[N:3]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
ClC1=NC=2N(C(NC(C2N1CC=C)=O)=O)CCCCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
56 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under nitrogen for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with 2M HCl aq. (25 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by amino propyl SPE (2 g) loading
WASH
Type
WASH
Details
washing with methanol
WASH
Type
WASH
Details
eluting the product with 5% acetic acid in methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of fractions
ADDITION
Type
ADDITION
Details
containing product

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=NC=2N(C(NC(C2N1)=O)=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.